2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

描述

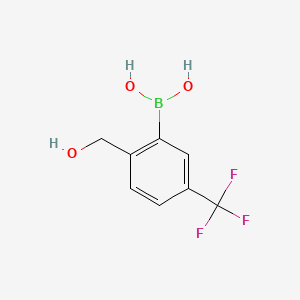

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of a suitable phenylboronic acid derivative with reagents that introduce the hydroxymethyl and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents and hydroxymethylation agents under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed Suzuki reactions. Its boronic acid group reacts with aryl/vinyl halides to form biaryl or styrene derivatives.

Typical Reaction Setup

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (0.67 mmol) |

| Base | Na₂CO₃ (17 mmol in aqueous solution) |

| Solvent | Ethanol/toluene (1:1 v/v) |

| Temperature | 100°C for 5 hours |

| Yields* | 65–85% (dependent on substrate) |

Example Application:

In a synthesis of substituted biphenyls, this boronic acid reacted with 5-chloro-2-methylphenyl iodide under the above conditions to form a biaryl product with 78% isolated yield. The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent undergoes oxidation to a formyl (-CHO) or carboxylic acid (-COOH) group under controlled conditions:

| Oxidizing Agent | Conditions | Product Formed |

|---|---|---|

| KMnO₄ | Acidic aqueous medium | 2-Carboxy-5-(trifluoromethyl)phenylboronic acid |

| CrO₃ | Anhydrous acetic acid | 2-Formyl-5-(trifluoromethyl)phenylboronic acid |

Mechanistic Insight:

Oxidation proceeds via radical intermediates, with the trifluoromethyl group stabilizing transition states through electron-withdrawing effects .

Protection/Deprotection Strategies

The hydroxymethyl group can be protected as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl chloride) to prevent undesired side reactions during coupling processes.

Role in Catalytic Cycles

This boronic acid participates in Lewis acid-catalyzed reactions, such as:

Aldol Condensation

In aqueous media, it forms enolate intermediates with ketones (e.g., acetone), enabling stereoselective aldol additions. A proposed mechanism involves:

-

Boron enolate formation via deprotonation.

-

Nucleophilic attack on an aldehyde activated by hydrogen bonding.

-

syn-Selectivity achieved through a Zimmerman-Traxler transition state .

Amidation Catalysis

At 0.01–1 mol% loading, it accelerates amide bond formation between carboxylic acids and amines by generating reactive acyloxyboronic intermediates. Key factors:

-

Electron-withdrawing trifluoromethyl group : Increases boron’s Lewis acidity.

-

Hydroxymethyl group : Stabilizes intermediates via hydrogen bonding .

Comparative Reactivity with Analogues

| Property | 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid | 3-Trifluoromethylphenylboronic acid |

|---|---|---|

| Suzuki Coupling Rate (kₒbs) | 1.5 × 10⁻³ s⁻¹ | 0.9 × 10⁻³ s⁻¹ |

| Oxidation Susceptibility | High (due to -CH₂OH) | Low |

| pKa (boronic acid) | 8.2 | 8.9 |

Challenges and Limitations

-

Hydrolytic Instability : Prolonged exposure to moisture leads to boroxine formation, reducing reactivity.

-

Steric Hindrance : The ortho-hydroxymethyl group occasionally impedes access to the boron center in bulky substrates.

科学研究应用

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

作用机制

The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various catalysts and reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

相似化合物的比较

Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethyl groups, making it less versatile in certain reactions.

2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which enhance its reactivity and make it suitable for a broader range of applications in synthetic chemistry and material science .

生物活性

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by its unique structural features, including a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

This compound is synthesized through reactions involving phenylboronic acid derivatives, trifluoromethylation reagents, and hydroxymethylation agents. The synthesis typically requires controlled conditions to achieve the desired substitution on the phenyl ring. The presence of the trifluoromethyl group enhances its acidity and reactivity, making it suitable for various applications in organic synthesis, especially in Suzuki–Miyaura coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has shown moderate activity against several microorganisms, including:

- Candida albicans : Moderate inhibitory action.

- Aspergillus niger : Higher activity compared to Candida.

- Escherichia coli : Notable antibacterial properties.

- Bacillus cereus : Minimum Inhibitory Concentration (MIC) lower than that of the antifungal drug AN2690 (Tavaborole), indicating significant antibacterial potential.

The mechanism of action appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis within these organisms. Docking studies suggest that the cyclic isomer of this compound may bind effectively within the active site of LeuRS, similar to other known inhibitors .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The boronic acid moiety interacts with enzymes, potentially modulating their activity.

- Isomerization : In solution, this compound can undergo isomerization to form cyclic isomers that may exhibit enhanced biological activity.

- Acidity and Binding : The trifluoromethyl group increases acidity, facilitating binding to biological targets such as cis-diol bioanalytes under physiological conditions.

Case Studies

- Antifungal Activity Study : A study conducted on various phenylboronic acids, including this compound, revealed its effectiveness against fungal strains. The study utilized in vitro assays to determine MIC values and compared them with established antifungal agents .

- Docking Studies : Computational docking studies demonstrated that the cyclic isomer of this compound could fit into the active site of LeuRS from Candida albicans, suggesting a plausible mechanism for its antifungal action .

Data Table

| Microorganism | Activity Level | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|---|

| Candida albicans | Moderate | TBD | Lower |

| Aspergillus niger | High | TBD | Not applicable |

| Escherichia coli | Notable | TBD | Not applicable |

| Bacillus cereus | Significant | < AN2690 | Lower |

属性

IUPAC Name |

[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGXBTLEDCBQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695561 | |

| Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-82-2, 174671-50-2 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。